molecular formula C6H9FN2 B11713659 1-(2-Fluoroethyl)-4-methyl-1H-imidazole

1-(2-Fluoroethyl)-4-methyl-1H-imidazole

Katalognummer: B11713659
Molekulargewicht: 128.15 g/mol
InChI-Schlüssel: MMOSVBSPZMAERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluoroethyl group and a methyl group on the imidazole ring makes this compound unique and of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 4-methylimidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological membranes and enzymes, leading to various biological effects. The imidazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Fluoroethyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Methyl-1H-imidazole: Lacks the fluoroethyl group, which may influence its chemical properties and applications.

    1-(2-Chloroethyl)-4-methyl-1H-imidazole:

Uniqueness: 1-(2-Fluoroethyl)-4-methyl-1H-imidazole is unique due to the presence of both the fluoroethyl and methyl groups on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H9FN2

Molekulargewicht

128.15 g/mol

IUPAC-Name

1-(2-fluoroethyl)-4-methylimidazole

InChI

InChI=1S/C6H9FN2/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3H2,1H3

InChI-Schlüssel

MMOSVBSPZMAERK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C=N1)CCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.